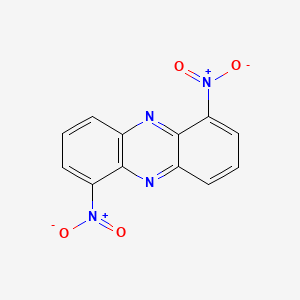![molecular formula C27H22N6O2 B13820192 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] CAS No. 30653-05-5](/img/structure/B13820192.png)
2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used as UV absorbers and stabilizers in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-p-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-compound .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the bis-compound while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzotriazole derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to enhance the stability of materials.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-p-cresol
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is unique due to its bis-structure, which provides enhanced UV absorption and stability compared to its monomeric counterparts. This makes it particularly effective in applications requiring long-term UV protection .
Propiedades
Número CAS |
30653-05-5 |
|---|---|
Fórmula molecular |
C27H22N6O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3 |
Clave InChI |
ZDXCWZKQDWCCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



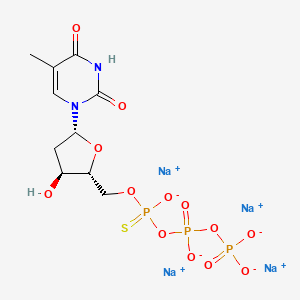


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
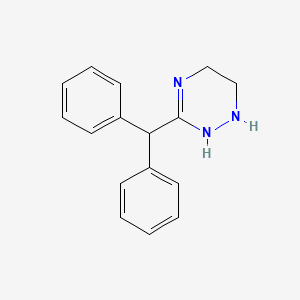
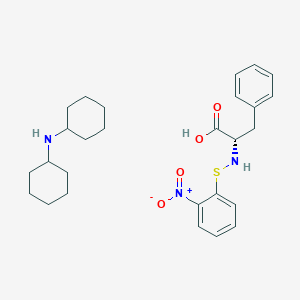
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
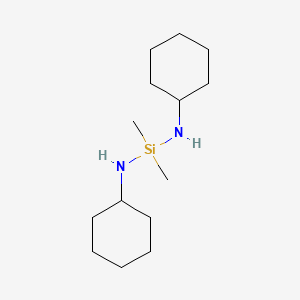


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
